9-Amino-3-oxabicyclo[3.3.1]nonan-7-one
Description
9-Amino-3-oxabicyclononan-7-one is a bicyclic compound featuring a fused 3.3.1 ring system with an oxygen atom (3-oxa) and an amino group (-NH₂) at position 7. Its molecular framework combines rigidity from the bicyclic structure with functional versatility due to the amino and ketone groups. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders. Derivatives like tert-butyl N-(9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate (CAS: 1823391-48-5) are synthesized under ISO-certified conditions, highlighting its industrial relevance.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
9-amino-3-oxabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C8H13NO2/c9-8-5-1-7(10)2-6(8)4-11-3-5/h5-6,8H,1-4,9H2 |
InChI Key |
VROUYEHJRMPJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2N)CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3-oxabicyclo[33One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by amination using reagents such as ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxabicyclo ring system provides structural rigidity, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations
Analysis :
- Amino vs. Azabicyclic Systems: The amino group in 9-amino-3-oxabicyclononan-7-one enhances nucleophilicity compared to 3,7-diazabicyclo analogues, which may improve binding affinity in receptor-targeted therapies.
- Thia vs. Oxa : Replacing oxygen with sulfur (3-thia) increases lipophilicity and metabolic stability, as seen in 3-thia-9-azabicyclo derivatives.
- Functional Group Positioning: The 7-ketone group in these bicyclic systems is critical for hydrogen bonding in bioactive molecules, while substituents like phenyl or methyl (e.g., 9-methyl-7-oxa-9-azabicyclononan-3-one) modulate steric effects.
Ring Size and Heterocyclic Diversity
Analysis :
- Peroxide Bridges: Compounds like 8-aza-2,3-dioxabicyclo[4.3.0]nonan-7-one are synthetically challenging but valuable for oxidative stress-related studies.
Biological Activity
9-Amino-3-oxabicyclo[3.3.1]nonan-7-one is a bicyclic compound notable for its unique structure, which includes an amino group and a ketone within a bicyclo[3.3.1]nonane core. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor, making it a subject of interest in medicinal chemistry and drug development.
Structural Characteristics
The structural formula of 9-amino-3-oxabicyclo[3.3.1]nonan-7-one can be represented as follows:
This compound features:
- Bicyclic Core : Composed of two fused cyclopropane rings.
- Functional Groups : An amino group at the 9-position and a carbonyl group at the 7-position.
Research indicates that 9-amino-3-oxabicyclo[3.3.1]nonan-7-one interacts with specific molecular targets, modulating enzyme activity involved in various metabolic pathways. The mechanism of action primarily involves:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate interaction and altering metabolic processes.
- Selective Binding : Its structural features allow for selective binding to target enzymes, which is crucial for its potential therapeutic applications.
Enzyme Inhibition
The primary biological activity observed for 9-amino-3-oxabicyclo[3.3.1]nonan-7-one is its role as an enzyme inhibitor. Studies have shown that it can effectively inhibit various enzymes, which may have implications in treating diseases where these enzymes are overactive or dysfunctional.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- In vitro studies demonstrated that 9-amino-3-oxabicyclo[3.3.1]nonan-7-one significantly inhibited the activity of specific enzymes involved in metabolic pathways.
- The compound exhibited IC50 values indicative of potent inhibitory effects, suggesting its potential as a lead compound in drug development.
- Synthesis and Characterization :
Comparative Analysis with Similar Compounds
The following table highlights structural comparisons with related compounds:
| Compound Name | Structural Features |
|---|---|
| 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | Contains a methyl group and an azabicyclo moiety |
| 9-Oxabicyclo[3.3.1]nonane | Lacks both amino and ketone groups |
| 9-Azabicyclo[3.3.1]nonan-3-one | Similar bicyclic structure but different functional groups |
| 7-Amino-2,5-dioxabicyclo[2.2.1]heptane | Contains an additional oxygen atom in its structure |
Applications in Drug Development
Given its biological activity, 9-amino-3-oxabicyclo[3.3.1]nonan-7-one is being explored for various therapeutic applications:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation.
- Cancer Research : The compound's ability to modulate enzyme activity could be leveraged in cancer therapies targeting specific metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
